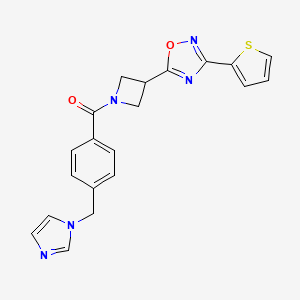

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

BenchChem offers high-quality (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-20(15-5-3-14(4-6-15)10-24-8-7-21-13-24)25-11-16(12-25)19-22-18(23-27-19)17-2-1-9-28-17/h1-9,13,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNUFNZTLYLUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, with the molecular formula C20H17N5O2S and a molecular weight of 391.45 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features an imidazole ring, a thiophene moiety, and an oxadiazole derivative, which are known to contribute to various biological activities. The compound's IUPAC name is [4-(imidazol-1-ylmethyl)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N5O2S |

| Molecular Weight | 391.45 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have shown that compounds containing imidazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, similar derivatives have been evaluated for their antibacterial and antifungal activities against various pathogens. The synthesized compounds demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research indicates that imidazole derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds similar to this one have been reported to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation in tumor cell lines . Specific studies on related compounds have shown promising results in reducing tumor growth in murine models.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with imidazole and oxadiazole groups have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which they may exert protective effects against inflammatory diseases .

The biological activity of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to inflammation and cancer.

- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, disrupting replication processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of imidazole and oxadiazole derivatives:

- Case Study 1 : A derivative with a similar structure exhibited significant cytotoxicity against human breast cancer cell lines (MCF7), showing IC50 values in the micromolar range.

- Case Study 2 : In an animal model of inflammation, a related compound reduced paw edema significantly compared to controls, demonstrating its potential anti-inflammatory effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole and thiophene derivatives followed by their coupling with azetidine frameworks. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and oxadiazole moieties. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cells . The mechanism often involves inhibition of key enzymes involved in DNA synthesis, making these compounds valuable in cancer therapeutics.

Antimicrobial Properties

The presence of the thiophene ring enhances the lipophilicity of the compound, facilitating its penetration through cell membranes to exert antimicrobial effects. Studies have shown that similar compounds exhibit potent antibacterial and antifungal activities, targeting various pathogens . This dual action against microbial infections and cancer cells positions this compound as a candidate for further development in pharmaceutical applications.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of related compounds. For example:

- A study reported that 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an enzyme critical for DNA replication .

- Another investigation highlighted that compounds with similar structures showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to specific biological targets. For instance, docking studies suggest that these compounds interact favorably with dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . Such insights are essential for understanding the mechanism of action and optimizing lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Synthesis of the azetidine-oxadiazole core via cyclization of thiophene-2-carboxamide derivatives under microwave-assisted conditions (e.g., using EDCI/HOBt coupling agents) .

- Step 2 : Functionalization of the phenyl-imidazole moiety via Mannich reactions or Suzuki-Miyaura cross-coupling to attach the methyl-imidazole group .

- Step 3 : Final coupling of the azetidine-oxadiazole and phenyl-imidazole fragments using carbodiimide-mediated amide bond formation .

- Key Challenges : Low yields in azetidine ring formation (40–60%) due to steric hindrance; purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm azetidine ring geometry (δ 4.2–4.8 ppm for CH₂ protons) and oxadiazole-thiophene connectivity (δ 7.3–8.1 ppm aromatic signals) .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold, tR = 12.3 min under acetonitrile/water gradient) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 435.12 .

Q. What preliminary assays are recommended to assess biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based ATPase assays .

- Cellular Uptake : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC₅₀ values <10 µM suggest therapeutic potential) .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP (predicted ~3.2) .

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., hydrophobic pockets accommodating thiophene and oxadiazole groups) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .

- Validation : Compare docking scores (ΔG < −8.0 kcal/mol) with experimental IC₅₀ values to refine predictive models .

Q. How should researchers resolve contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodology :

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid CYP450-mediated degradation (e.g., t₁/₂ <30 min) .

- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability; monitor plasma concentrations via LC-MS/MS .

- Case Study : A 2021 study found that methyl-imidazole derivatives showed improved stability when co-administered with CYP3A4 inhibitors .

Q. What strategies improve selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1)?

- Methodology :

- SAR Analysis : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups reduce COX-1 affinity by 70%) .

- Crystallography : Solve co-crystal structures with target enzymes to identify key hydrogen bonds (e.g., oxadiazole O-atom interactions with Arg120 in COX-2) .

- Data Interpretation : Isoform selectivity ratios >50-fold are achievable via steric bulk modulation near the azetidine ring .

Q. How can environmental stability and degradation pathways be studied?

- Methodology :

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via GC-MS; thiophene oxidation to sulfoxides is common .

- Hydrolysis : Incubate in buffer solutions (pH 2–12) to identify pH-sensitive bonds (e.g., oxadiazole ring cleavage at pH >10) .

- Regulatory Compliance : Follow OECD guidelines for abiotic degradation studies (half-life >60 days suggests persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.